![molecular formula C6H14O2 B580266 2-Methyl-2,4-pentane-d12-diol CAS No. 284474-72-2](/img/structure/B580266.png)
2-Methyl-2,4-pentane-d12-diol
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Overview
Description
2-Methyl-2,4-pentanediol (MPD) is a diol organic compound with a chiral carbon atom . It is a colorless liquid at room temperature . It is produced industrially from diacetone alcohol by hydrogenation . It is used to control the flow properties of industrial products such as paints, coatings, cleansers, solvents, and hydraulic fluids .
Synthesis Analysis
2-Methyl-2,4-pentane-d12-diol is produced industrially from diacetone alcohol by hydrogenation .
Molecular Structure Analysis
The molecular structure of 2-Methyl-2,4-pentane-d12-diol has been studied in various contexts . It is a chiral diol and its structure is similar to that of monomeric human ubiquitin .
Chemical Reactions Analysis
2-Methyl-2,4-pentanediol is used in a variety of applications due to its chemical properties . It is used as a coupling agent and an additive to hydraulic fluids, inks, and cement . It also exhibits both surfactant and emulsion-stabilizing properties .
Physical And Chemical Properties Analysis
2-Methyl-2,4-pentane-d12-diol has a boiling point of 197°C and a density of 1.014 g/mL at 25°C . It is miscible with water, soluble in ethanol, and soluble in most organic solvents .
Scientific Research Applications
Percutaneous Absorption Enhancer : Pentane-1,5-diol, a related compound to 2-Methyl-2,4-pentane-d12-diol, has been found effective as a percutaneous absorption enhancer. It offers better cosmetic properties and lower toxicity risks compared to other diols and can be used in dermatological preparations to improve drug absorption through the skin (Faergemann et al., 2005).
Conformational Equilibria in Chemical Compounds : 2,4-Disubstituted pentanes, closely related to 2-Methyl-2,4-pentane-d12-diol, show interesting conformer equilibria. This study provides insights into how substituents like chloro or phthalimido can shift the conformer equilibrium, which is crucial in understanding the chemical behavior of such compounds (Hoffmann et al., 1999).
Solvent Effects on Keto-Enol Equilibrium : Research on pentane-2,4-dione, a chemical similar to 2-Methyl-2,4-pentane-d12-diol, demonstrates how different solvents can influence the keto-enol equilibrium. This is significant for understanding the reactivity and stability of similar compounds in various environments (Emsley & Freeman, 1987).
Inhibition of Copper Corrosion : Ketene dithioacetal derivatives of pentane-2,4-dione have shown efficacy in inhibiting copper corrosion in nitric acid solutions. This is particularly relevant in industrial settings where corrosion control is essential (Fiala et al., 2007).
Extractive Distillation Agent : 2-Methyl-2,4-pentanediol is used as an extractive distillation agent in the purification of propylene oxide. This application is crucial in the chemical industry for obtaining high-purity chemicals (Claessens & Fan, 2002).
Antifungal Activity : Anti-2,4-bis(X-phenyl)pentane-2,4-diols have been studied for their antifungal activities. This research is significant in developing new antifungal agents (Jiao et al., 2012).
Reaction Mechanisms in Alkane Conversion : A study on the coisomerization of pentane and its derivatives, including 2-methylpentane, provides insights into the reaction mechanisms over solid super acids. Understanding these mechanisms is crucial for industrial chemical processes (Takahashi & Hattori, 1981).
Mechanism of Action
2-Methyl-2,4-pentanediol is the most popular chemical additive used for crystallization of biological macromolecules . It binds to proteins, leading to displacement of water molecules in grooves and cavities on the protein surface . This results in a large reduction of solvent-accessible area, which can have significant implications for protein stability .
Safety and Hazards
properties
IUPAC Name |
1,1,1,2,3,3,5,5,5-nonadeuterio-4-(trideuteriomethyl)pentane-2,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-WWKUACGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,4-pentane-d12-diol | |
CAS RN |
284474-72-2 |
Source
|
Record name | 284474-72-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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